2-[(ISOPROPYLAMINOCARBONYL)AMINO]-N-[2-[[CIS-2-[[4-(METHYLTHIO)BENZOYL]AMINO]CYCLOHEXYL]AMINO]-2-OXOETHYL]-5-(TRIFLUOROMETHYL)BENZAMIDE 2-[(ISOPROPYLAMINOCARBONYL)AMINO]-N-[2-[[CIS-2-[[4-(METHYLTHIO)BENZOYL]AMINO]CYCLOHEXYL]AMINO]-2-OXOETHYL]-5-(TRIFLUOROMETHYL)BENZAMIDE BMS22 is a novel competitive CCR2 antagonist.
Brand Name: Vulcanchem
CAS No.: 445479-97-0
VCID: VC0521623
InChI: InChI=1S/C28H34F3N5O4S/c1-16(2)33-27(40)36-21-13-10-18(28(29,30)31)14-20(21)26(39)32-15-24(37)34-22-6-4-5-7-23(22)35-25(38)17-8-11-19(41-3)12-9-17/h8-14,16,22-23H,4-7,15H2,1-3H3,(H,32,39)(H,34,37)(H,35,38)(H2,33,36,40)/t22-,23+/m0/s1
SMILES: CC(C)NC(=O)NC1=C(C=C(C=C1)C(F)(F)F)C(=O)NCC(=O)NC2CCCCC2NC(=O)C3=CC=C(C=C3)SC
Molecular Formula: C28H34F3N5O4S
Molecular Weight: 593.7 g/mol

2-[(ISOPROPYLAMINOCARBONYL)AMINO]-N-[2-[[CIS-2-[[4-(METHYLTHIO)BENZOYL]AMINO]CYCLOHEXYL]AMINO]-2-OXOETHYL]-5-(TRIFLUOROMETHYL)BENZAMIDE

CAS No.: 445479-97-0

Cat. No.: VC0521623

Molecular Formula: C28H34F3N5O4S

Molecular Weight: 593.7 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

2-[(ISOPROPYLAMINOCARBONYL)AMINO]-N-[2-[[CIS-2-[[4-(METHYLTHIO)BENZOYL]AMINO]CYCLOHEXYL]AMINO]-2-OXOETHYL]-5-(TRIFLUOROMETHYL)BENZAMIDE - 445479-97-0

Specification

Description BMS22 is a novel competitive CCR2 antagonist.
CAS No. 445479-97-0
Molecular Formula C28H34F3N5O4S
Molecular Weight 593.7 g/mol
IUPAC Name N-[2-[[(1S,2R)-2-[(4-methylsulfanylbenzoyl)amino]cyclohexyl]amino]-2-oxoethyl]-2-(propan-2-ylcarbamoylamino)-5-(trifluoromethyl)benzamide
Standard InChI InChI=1S/C28H34F3N5O4S/c1-16(2)33-27(40)36-21-13-10-18(28(29,30)31)14-20(21)26(39)32-15-24(37)34-22-6-4-5-7-23(22)35-25(38)17-8-11-19(41-3)12-9-17/h8-14,16,22-23H,4-7,15H2,1-3H3,(H,32,39)(H,34,37)(H,35,38)(H2,33,36,40)/t22-,23+/m0/s1
Standard InChI Key IBPXYDUJQWENPM-XZOQPEGZSA-N
Isomeric SMILES CC(C)NC(=O)NC1=C(C=C(C=C1)C(F)(F)F)C(=O)NCC(=O)N[C@H]2CCCC[C@H]2NC(=O)C3=CC=C(C=C3)SC
SMILES CC(C)NC(=O)NC1=C(C=C(C=C1)C(F)(F)F)C(=O)NCC(=O)NC2CCCCC2NC(=O)C3=CC=C(C=C3)SC
Canonical SMILES CC(C)NC(=O)NC1=C(C=C(C=C1)C(F)(F)F)C(=O)NCC(=O)NC2CCCCC2NC(=O)C3=CC=C(C=C3)SC
Appearance Solid powder

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